Ethyl 2-(3-chlorophenoxy)propanoate
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Overview
Description
Ethyl 2-(3-chlorophenoxy)propanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group, a chlorophenoxy group, and a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-chlorophenoxy)propanoate can be synthesized through the esterification reaction between 3-chlorophenoxyacetic acid and ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-chlorophenoxyacetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-chlorophenoxyacetic acid and ethanol.
Reduction: 2-(3-chlorophenoxy)propanol.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-chlorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chlorophenoxy)propanoate involves its interaction with specific molecular targets. For instance, its herbicidal activity may be attributed to its ability to disrupt the growth and development of plants by interfering with essential biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(3-chlorophenoxy)propanoate can be compared with other similar compounds such as:
Methyl 2-(4-chlorophenoxy)propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(4-chlorophenoxy)propanoate: Similar structure but with the chlorine atom in the para position.
Ethyl 2-(3-bromophenoxy)propanoate: Similar structure but with a bromine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.
Properties
CAS No. |
52095-00-8 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 2-(3-chlorophenoxy)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
QBTRZKMVDQAIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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